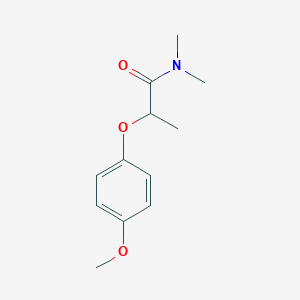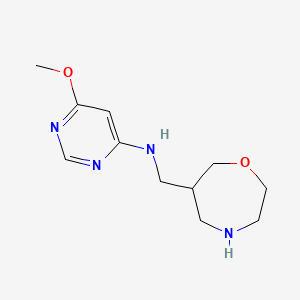![molecular formula C16H19N3O B5310873 8-Quinoxalin-2-yl-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5310873.png)
8-Quinoxalin-2-yl-1-oxa-8-azaspiro[4.5]decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Quinoxalin-2-yl-1-oxa-8-azaspiro[4.5]decane is a spirocyclic compound that features a unique structure combining a quinoxaline moiety with an oxa-azaspirodecane framework. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinoxalin-2-yl-1-oxa-8-azaspiro[4.5]decane can be achieved through a multi-step process. One convenient method involves the use of commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The reaction typically involves the formation of an intermediate spirocyclic compound, which is then further functionalized to introduce the quinoxaline moiety.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of the spirocyclic core and subsequent functionalization to introduce the desired substituents.
化学反应分析
Types of Reactions
8-Quinoxalin-2-yl-1-oxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the quinoxaline moiety or other parts of the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the quinoxaline ring or the spirocyclic core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction can lead to partially or fully reduced quinoxaline moieties.
科学研究应用
8-Quinoxalin-2-yl-1-oxa-8-azaspiro[4.5]decane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 8-Quinoxalin-2-yl-1-oxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The spirocyclic structure may enhance the compound’s binding affinity and selectivity for its targets, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
8-Oxa-2-azaspiro[4.5]decane: A related spirocyclic compound with similar structural features but lacking the quinoxaline moiety.
2,8-Diazaspiro[4.5]decane: Another spirocyclic compound with two nitrogen atoms in the spirocyclic core.
2-Oxa-7-azaspiro[4.4]nonane: A smaller spirocyclic compound with different ring sizes and heteroatoms.
Uniqueness
8-Quinoxalin-2-yl-1-oxa-8-azaspiro[4.5]decane is unique due to the presence of both the quinoxaline moiety and the oxa-azaspirodecane framework. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
8-quinoxalin-2-yl-1-oxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-2-5-14-13(4-1)17-12-15(18-14)19-9-7-16(8-10-19)6-3-11-20-16/h1-2,4-5,12H,3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFUATCUTBHASI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C3=NC4=CC=CC=C4N=C3)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5310790.png)
![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5310792.png)
![(3Z)-5-(2,4-Dimethoxyphenyl)-3-[(thiophen-2-YL)methylidene]-2,3-dihydrofuran-2-one](/img/structure/B5310796.png)
![N-[1-(4-methoxyphenyl)ethyl]-N-methyl-2-(methylamino)benzamide](/img/structure/B5310803.png)
![3-[(5Z)-5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL]-1LAMBDA6-THIOLANE-11-DIONE](/img/structure/B5310810.png)

![(1R*,5S*,6r)-3-cyclopentyl-N-[2-(7-methyl-1H-benzimidazol-2-yl)ethyl]-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B5310824.png)
![methyl 4-ethyl-5-methyl-2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5310825.png)
![2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-{[5-(2-methoxyphenyl)-3-isoxazolyl]carbonyl}azepane](/img/structure/B5310833.png)
![[1-[4-(dimethylamino)pyrimidin-2-yl]-3-(2-fluorobenzyl)piperidin-3-yl]methanol](/img/structure/B5310844.png)
![2-furylmethyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5310846.png)
![1-(2,5-Dimethoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5310861.png)

![3-(3-methylphenyl)-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one](/img/structure/B5310896.png)
